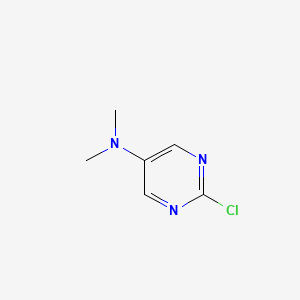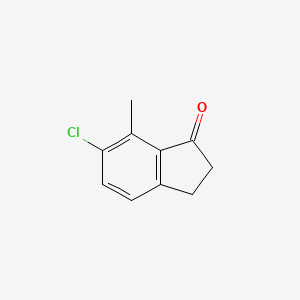
5-Chloro-2-propyl-1,3-benzoxazole
Descripción general
Descripción
5-Chloro-2-propyl-1,3-benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an oxazole ring, with a chlorine atom at the 5th position and a propyl group at the 2nd position. This unique structure imparts various chemical and biological properties to the compound.
Mecanismo De Acción
Target of Action
5-Chloro-2-propyl-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These activities suggest that benzoxazole derivatives may interact with multiple targets, leading to various changes in cellular processes.
Biochemical Pathways
Benzoxazole derivatives have been shown to interact with a variety of biological targets, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The benzoxazole scaffold is present in a wide range of pharmaceuticals, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous h2o2, ethanol, ttip (titanium tetraisopropoxide), and the catalyst mtamo (mesoporous titania–alumina mixed oxide) at 50 °c gives 2-substituted benzoxazole . This suggests that the synthesis and possibly the action of benzoxazole derivatives may be influenced by environmental conditions such as temperature and the presence of certain catalysts .
Análisis Bioquímico
Biochemical Properties
5-Chloro-2-propyl-1,3-benzoxazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The interaction of this compound with bacterial enzymes, such as DNA topoisomerases, disrupts the replication and transcription processes, leading to cell death . Additionally, this compound has demonstrated anticancer activity by inhibiting the proliferation of cancer cells through interactions with key proteins involved in cell cycle regulation and apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation . In microbial cells, this compound disrupts cellular metabolism by inhibiting key enzymes involved in metabolic pathways, resulting in reduced energy production and cell viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as DNA topoisomerases and protein kinases, inhibiting their activity and preventing the progression of essential cellular processes . Additionally, this compound can form hydrogen bonds and π-π stacking interactions with nucleic acids and proteins, stabilizing its binding and enhancing its inhibitory effects . These interactions lead to changes in gene expression, enzyme inhibition, and disruption of cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to light and high temperatures can lead to degradation and reduced efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit the growth of tumors and reduce microbial infections without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, as well as gastrointestinal disturbances . Threshold effects have been observed, where the efficacy of the compound plateaus at certain concentrations, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions catalyzed by cytochrome P450 enzymes . The metabolites of this compound are then excreted through the kidneys. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, this compound can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular compartments . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been shown to localize primarily in the cytoplasm and nucleus, where it interacts with nucleic acids and proteins involved in essential cellular processes . Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, enhancing its efficacy and specificity . The precise localization of this compound within cells is crucial for its therapeutic action and minimizing off-target effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-propyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with 5-chloropropionaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . Another method includes the use of nano-ZnO as a catalyst in dimethylformamide (DMF) at 100°C .
Industrial Production Methods: Industrial production of this compound often employs scalable and eco-friendly methods. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact. For instance, the condensation reaction can be carried out using a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-propyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-propyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Comparación Con Compuestos Similares
2-Mercapto-5-chloro-1,3-benzothiazole: Known for its antifungal activity.
2-Substituted-1,3-benzoxazole derivatives: Exhibit various biological activities, including anticancer and antimicrobial effects.
Uniqueness: 5-Chloro-2-propyl-1,3-benzoxazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine and propyl groups contribute to its distinct reactivity and potential therapeutic applications.
Propiedades
IUPAC Name |
5-chloro-2-propyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-2-3-10-12-8-6-7(11)4-5-9(8)13-10/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICIXGBYFIYOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B3037830.png)

![3,4-Dimethyl-2-(p-tolyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3037835.png)


